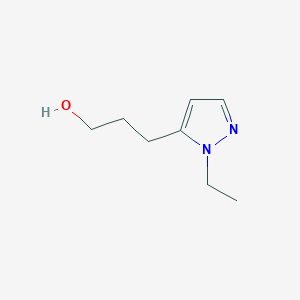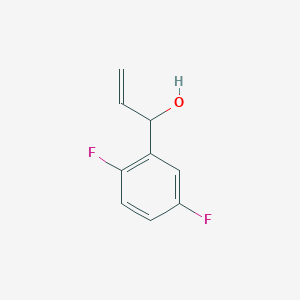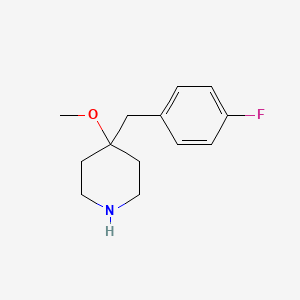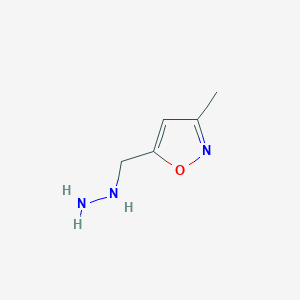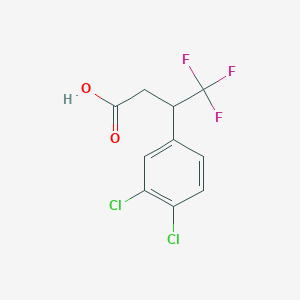![molecular formula C5H11Br2NO2 B13605875 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is a chemical compound with the molecular formula C5H11Br2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with methanamine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic catalysts such as hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Generation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. Compared to similar compounds like 2-bromomethyl-1,3-dioxolane, it offers additional functionalization possibilities and broader utility in research and industrial applications.
Propiedades
Fórmula molecular |
C5H11Br2NO2 |
|---|---|
Peso molecular |
276.95 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C5H10BrNO2.BrH/c6-3-5(4-7)8-1-2-9-5;/h1-4,7H2;1H |
Clave InChI |
YDZUAPWNTVHTQH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CN)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


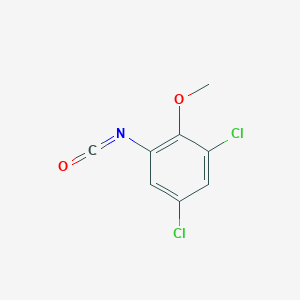
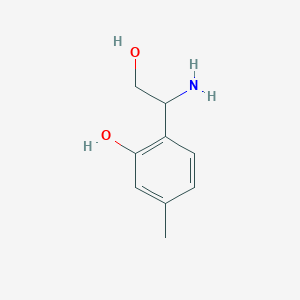

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

